molecular formula C5H12ClNS B6157301 (pyrrolidin-3-yl)methanethiol hydrochloride CAS No. 1420848-39-0

(pyrrolidin-3-yl)methanethiol hydrochloride

Cat. No.: B6157301
CAS No.: 1420848-39-0
M. Wt: 153.7
InChI Key:
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Description

(pyrrolidin-3-yl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyrrolidin-3-yl)methanethiol hydrochloride typically involves the reaction of pyrrolidine with a suitable thiolating agent. One common method is the reaction of pyrrolidine with methanethiol in the presence of a hydrochloric acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+MethanethiolHCl(pyrrolidin-3-yl)methanethiol hydrochloride\text{Pyrrolidine} + \text{Methanethiol} \xrightarrow{\text{HCl}} \text{this compound} Pyrrolidine+MethanethiolHCl​(pyrrolidin-3-yl)methanethiol hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reactants and catalysts. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(pyrrolidin-3-yl)methanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(pyrrolidin-3-yl)methanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (pyrrolidin-3-yl)methanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to the modulation of their activity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the thiol group.

    Methanethiol: A simple thiol compound with a similar functional group.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.

Uniqueness

(pyrrolidin-3-yl)methanethiol hydrochloride is unique due to the presence of both the pyrrolidine ring and the thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1420848-39-0

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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